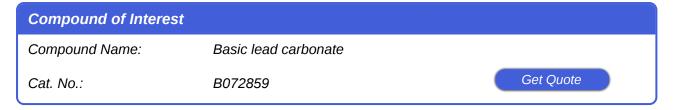


# Application Notes and Protocols: Basic Lead Carbonate in Art Conservation and Restoration

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Authored for: Researchers, scientists, and conservation professionals.

Foreword: **Basic lead carbonate**, historically known as lead white, has been one of the most significant white pigments in art for centuries, valued for its opacity, drying properties, and warm luminosity.[1][2] Its use dates back to antiquity, and it was a staple on artists' palettes until the 20th century.[3][4] However, its propensity to darken over time due to reactions with sulfur-containing compounds in the atmosphere presents a significant challenge for the conservation and restoration of cultural heritage.[5][6][7] These application notes provide an overview of the properties, degradation pathways, and conservation treatments for **basic lead carbonate**, along with detailed protocols for its analysis and restoration.

### **Physicochemical Properties of Basic Lead Carbonate**

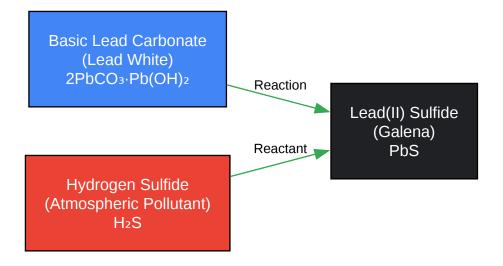
Basic lead carbonate is a complex salt containing both lead carbonate and lead hydroxide.[2] Its primary chemical formula is 2PbCO<sub>3</sub>·Pb(OH)<sub>2</sub>.[1][2][8][9] It occurs naturally as the mineral hydrocerussite, though the pigment used in art was typically synthetically produced.[2][5]



Property	Value	References
Chemical Formula	2PbCO₃·Pb(OH)₂	[1][2][8][9]
Molar Mass	775.63 g/mol	[8][10]
Appearance	White, dense powder	[7][8]
Density	6.14 g/cm <sup>3</sup>	[8][10]
Melting Point	400°C (decomposes)	[10]
Solubility	Insoluble in water and ethanol; Soluble in dilute acids	[4][7][10]
Refractive Index	nω = 2.09, nε = 1.94	[6]

# Degradation and Conservation Pathways Degradation Pathway: Darkening of Lead White

The most common degradation of **basic lead carbonate** in artworks is its conversion to lead(II) sulfide (PbS), a black compound.[6] This occurs when the pigment reacts with hydrogen sulfide (H<sub>2</sub>S) present in the atmosphere, often from industrial pollution or biological activity.[6][7] This chemical reaction results in a significant and disfiguring darkening of the white passages.[11] [12]



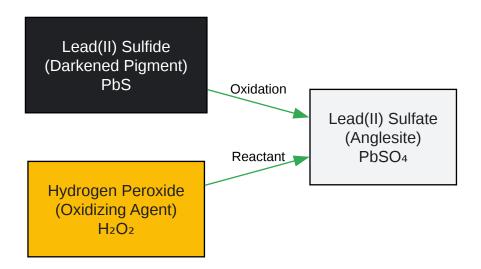
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Caption: Degradation pathway of **basic lead carbonate** to lead sulfide.

## Conservation Treatment: Reversion of Darkened Lead White

The restoration of darkened lead white typically involves a chemical conversion of the black lead sulfide to white lead(II) sulfate (PbSO<sub>4</sub>) using an oxidizing agent, most commonly hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[11][13] This process, often referred to as "reversion" or "whitening," can effectively restore the original appearance of the artwork.[14][15]



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Caption: Conservation treatment pathway for darkened lead white.

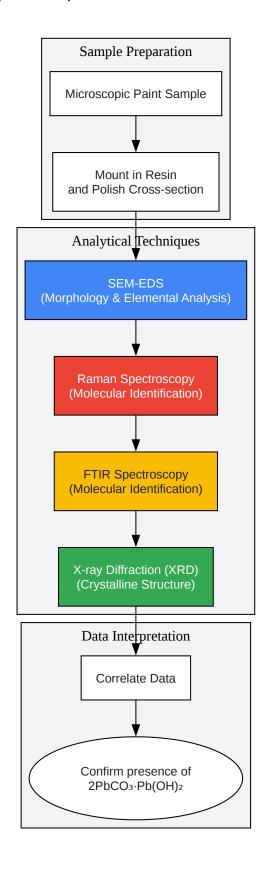
### **Experimental Protocols**

Health and Safety Warning: **Basic lead carbonate** and its compounds are toxic by inhalation and ingestion and are suspected carcinogens and teratogens.[5][7][16] All handling of dry pigments or samples should be performed in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and a respirator. [16][17][18] Dispose of all lead-containing waste as hazardous material according to institutional and local regulations.[10][16]

## Protocol for the Identification of Basic Lead Carbonate in a Paint Sample



This protocol outlines a general workflow for the analytical identification of **basic lead carbonate** in a microscopic paint sample.





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Caption: General workflow for the analysis of a paint sample.

#### Methodologies:

- Sample Preparation:
  - A microscopic sample of the paint layer is carefully removed from an inconspicuous area of the artwork using a scalpel under magnification.
  - For cross-sectional analysis, the sample is embedded in a resin (e.g., polyester or epoxy)
     and polished to reveal the layer structure.
- Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS):
  - Objective: To determine the morphology of the pigment particles and their elemental composition.
  - Procedure: The mounted sample is coated with a thin layer of carbon to make it conductive. It is then placed in the SEM chamber.
  - Data Analysis: The presence of lead (Pb) in the EDS spectrum of the white layer is a primary indicator. The morphology of lead white particles can also be characteristic.
- Raman Spectroscopy:
  - Objective: To identify the specific molecular compounds present.
  - Procedure: A laser is focused on the white pigment particles in the sample. The scattered light is collected and analyzed.
  - Data Analysis: The resulting spectrum is compared to a reference spectrum of basic lead carbonate. Care must be taken to use a low laser power to avoid thermal degradation of the pigment.[19]
- Fourier-Transform Infrared (FTIR) Spectroscopy:



- Objective: To identify the functional groups and confirm the molecular identity of the pigment and binder.
- Procedure: The sample is analyzed using an FTIR spectrometer, often with a microscope attachment.
- Data Analysis: The resulting spectrum is compared to reference spectra for basic lead carbonate and the binding medium.
- X-ray Diffraction (XRD):
  - Objective: To determine the crystalline structure of the pigment.
  - Procedure: A powdered sample or a micro-sample is exposed to an X-ray beam. The diffraction pattern is recorded.
  - Data Analysis: The diffraction pattern is compared to reference patterns for hydrocerussite
     (2PbCO<sub>3</sub>·Pb(OH)<sub>2</sub>) and cerussite (PbCO<sub>3</sub>), which is often present in small amounts.[20]

## Protocol for the Reversion Treatment of Darkened Lead White on Paper

This protocol describes a method for the treatment of darkened lead sulfide on paper artifacts using hydrogen peroxide gel. This method offers a controlled application of the oxidizing agent. [13][14]

#### Materials:

- 3% aqueous solution of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Gelling agent (e.g., hydroxypropyl methylcellulose)
- Deionized water
- pH meter and buffer solutions
- Small brushes



- Blotting paper
- Spatula

#### Procedure:

- Pre-treatment Examination:
  - Document the condition of the artwork through high-resolution photography.
  - Conduct spot tests in inconspicuous areas to assess the sensitivity of the paper support and other media to the treatment.[15]
- Gel Preparation:
  - Prepare the gel by slowly adding the gelling agent to the 3% hydrogen peroxide solution while stirring until the desired viscosity is reached.
  - Adjust the pH of the gel to be compatible with the artifact, typically in the neutral to slightly alkaline range.
- Application of the Gel:
  - Using a small brush, carefully apply a thin layer of the hydrogen peroxide gel directly onto the darkened lead white areas.
  - Monitor the reversion process closely. The whitening effect should be visible within minutes to hours.
- Removal of the Gel and Rinsing:
  - Once the desired degree of whitening is achieved, carefully remove the gel using a spatula and cotton swabs lightly dampened with deionized water.
  - Rinse the treated area with deionized water using a fine brush to remove any residual peroxide and gelling agent.
  - Blot the treated area with clean blotting paper to remove excess moisture.



#### · Drying:

- Allow the artwork to dry completely under controlled humidity and temperature conditions, typically between blotters under light weight to prevent cockling.
- Post-treatment Documentation:
  - Photograph the artwork again to document its condition after treatment.
  - Record all treatment steps, materials used, and observations in a detailed conservation report.

#### **Alternative Application Methods:**

- Vapor Treatment: The artwork is placed in a chamber where it is exposed to the vapor of a
  hydrogen peroxide solution. This method is suitable for large areas or when direct contact
  with a liquid or gel is undesirable.[11][21]
- Brush Application: A dilute aqueous solution of hydrogen peroxide can be applied directly with a fine brush. This method requires significant skill to control the application and prevent tide lines.[11]

This document provides a foundational understanding of the application of **basic lead carbonate** in art conservation. Researchers and conservators are encouraged to consult the cited literature for more in-depth information and to adapt these protocols based on the specific needs of the artwork and the available analytical instrumentation.

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